Benfotiamine

説明

This compound has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.

Structure

3D Structure

特性

IUPAC Name |

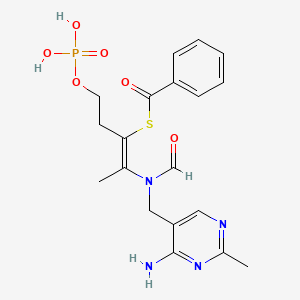

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNPSLJPBRMLZ-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22457-89-2 | |

| Record name | Benfotiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benfotiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benfotiamine in Diabetic Neuropathy: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy is a debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged exposure to hyperglycemia. Current therapeutic strategies are largely symptomatic, highlighting a critical need for mechanism-based treatments. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising agent that targets the core biochemical pathways of hyperglycemic damage. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its role in activating the enzyme transketolase to divert harmful glycolytic intermediates and mitigate downstream pathological sequelae. This document synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction: The Challenge of Hyperglycemic Damage

Chronic hyperglycemia in diabetes overwhelms normal glucose metabolism, leading to the accumulation of reactive glycolytic intermediates. This metabolic dysregulation activates several major pathways of tissue damage:

-

The Hexosamine Pathway: Increased levels of fructose-6-phosphate are shunted into this pathway, leading to modifications of proteins and transcription factors that contribute to insulin resistance and vascular damage.[1]

-

Advanced Glycation End-Product (AGE) Formation: Excess glyceraldehyde-3-phosphate and other precursors react non-enzymatically with proteins, lipids, and nucleic acids to form AGEs.[2] These products cause cellular dysfunction through cross-linking of molecules and by activating inflammatory signaling via the Receptor for AGEs (RAGE).[3]

-

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway: Hyperglycemia increases the synthesis of DAG, which in turn activates PKC isoforms.[1] This activation leads to a cascade of downstream effects, including altered blood flow, increased vascular permeability, and inflammation, all contributing to nerve damage.[4]

These pathways are not independent; they are interconnected consequences of the overproduction of superoxide by the mitochondrial electron transport chain, which partially inhibits the key glycolytic enzyme GAPDH, thereby diverting upstream metabolites into these damaging routes. This compound's therapeutic potential lies in its ability to simultaneously inhibit these interconnected pathways at a critical upstream juncture.

Core Mechanism of Action: Transketolase Activation

The primary mechanism of this compound's protective effect is the potent activation of transketolase , a key enzyme in the non-oxidative pentose phosphate pathway (PPP).

-

Bioavailability: As a lipid-soluble pro-drug, this compound is significantly more bioavailable than standard water-soluble thiamine, achieving plasma thiamine levels up to five times higher.

-

Conversion to Thiamine Diphosphate (TDP): Following absorption, this compound is converted to S-benzoylthiamine and then to thiamine, which is subsequently phosphorylated to its biologically active form, thiamine diphosphate (TDP).

-

TDP as a Cofactor: TDP is an essential cofactor for transketolase. By increasing intracellular TDP levels, this compound boosts transketolase activity.

-

Shunting of Glycolytic Intermediates: Activated transketolase redirects the excess glycolytic intermediates, glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P), away from the damaging pathways and into the pentose phosphate pathway. In the PPP, they are converted into pentose-5-phosphates (used for nucleotide synthesis) and erythrose-4-phosphate.

This crucial shunting action effectively reduces the substrate availability for the hexosamine, AGE, and DAG-PKC pathways, thereby mitigating their pathological consequences.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in numerous studies, demonstrating its ability to normalize biochemical and functional parameters associated with diabetic neuropathy.

Table 1: Effects of this compound in Preclinical Models of Diabetic Neuropathy

| Parameter | Animal Model | Duration | This compound Effect | Control (Diabetic) | This compound (Diabetic) | Reference |

| Transketolase Activity | Diabetic Rats | 9 months | Normalized retinal activity | ~15 mU/mg protein | ~25 mU/mg protein | |

| Hexosamine Pathway Activity | Diabetic Rats | 9 months | Normalized retinal activity | 6.3 ± 1.4 nmol/mg protein | ~2.0 nmol/mg protein | |

| AGEs (Retina) | Diabetic Rats | 9 months | Normalized retinal levels | 192 ± 21 AU | 94 ± 11 AU | |

| PKC Activity (Membrane) | Diabetic Rats | 9 months | Normalized retinal activity | 54.5 ± 3.7 pmol/min/mg | 31.3 ± 2.6 pmol/min/mg | |

| Motor Nerve Conduction Velocity (NCV) | STZ-Diabetic Rats | 6 months | Nearly normalized NCV | ~45 m/s | ~54 m/s | |

| Neural AGEs (CML) | STZ-Diabetic Rats | 3 months | Prevented increase | 3.5-fold increase vs. non-diabetic | No significant increase vs. non-diabetic |

STZ: Streptozotocin; AGEs: Advanced Glycation End-products; CML: Carboxymethyl-lysine; AU: Arbitrary Units.

Table 2: Effects of this compound in Human Clinical Trials for Diabetic Polyneuropathy

| Study | N (Analyzed) | Dosage | Duration | Primary Outcome | Result | Reference |

| BEDIP Study | 40 | 400 mg/day | 3 weeks | Neuropathy Score (Katzenwadel) | Significant improvement (p=0.0287) | |

| BENDIP Study | 124 (PP) | 300 or 600 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | Significant improvement in NSS (p=0.033) | |

| Stracke et al. (2008) | 133 (ITT) | 300 or 600 mg/day | 6 weeks | Neuropathy Symptom Score (NSS) | Trend towards improvement (p=0.055) |

PP: Per Protocol; ITT: Intention-to-Treat.

While some longer-term studies on nerve conduction variables have yielded mixed results, this may be due to patient populations with near-normal nerve function at baseline. Notably, the most significant improvements are consistently seen in neuropathic symptoms, particularly pain.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used in key experiments cited in this compound research.

Measurement of Transketolase Activity in Tissue Homogenates

This functional assay is central to demonstrating this compound's mechanism of action. It measures the rate of substrate conversion by transketolase in erythrocyte lysates or tissue homogenates.

-

Principle: The activity of transketolase is determined by measuring the consumption of its substrate, ribose-5-phosphate. This is achieved through a coupled enzymatic reaction where the products of the transketolase reaction are converted, ultimately leading to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically.

-

Protocol Outline:

-

Sample Preparation: Erythrocytes or tissue samples are homogenized in a suitable buffer and lysed to release intracellular enzymes. Hemoglobin concentration is measured for normalization.

-

Reaction Mixture: A working reagent is prepared containing ribose-5-phosphate (substrate), and coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).

-

Assay: The tissue lysate is added to the reaction mixture. The reaction is initiated by adding NADH.

-

Detection: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured over time using a microplate reader or spectrophotometer.

-

Calculation: The rate of NADH consumption is used to calculate the transketolase activity, typically expressed as U/g of hemoglobin (U/gHb).

-

-

Activation Coefficient (ETKAC): To assess thiamine status, a parallel measurement is made with the addition of exogenous Thiamine Diphosphate (TDP). The ratio of TDP-stimulated activity to basal activity gives the ETKAC, an index of enzyme saturation with its cofactor.

Quantification of Advanced Glycation End-products (AGEs)

Measuring AGEs is crucial for evaluating the downstream effects of this compound. Various methods exist, each with specific advantages.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying specific AGEs like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) in plasma or tissue homogenates.

-

Principle: Utilizes monoclonal antibodies specific to an AGE of interest in a competitive or sandwich assay format.

-

Protocol Outline:

-

A microplate is coated with an anti-AGE antibody.

-

The sample (plasma, digested tissue) is added, along with a known amount of labeled AGE (e.g., biotinylated CML).

-

The sample AGEs and labeled AGEs compete for binding to the antibody.

-

After washing, a secondary reagent (e.g., streptavidin-HRP) is added that binds to the labeled AGE.

-

A chromogenic substrate is added, and the resulting color intensity is measured. The intensity is inversely proportional to the concentration of AGEs in the sample.

-

-

-

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These methods offer high specificity and quantification of multiple AGEs simultaneously.

-

Principle: Proteins from samples are hydrolyzed to amino acids. The resulting AGE-modified amino acids are separated by HPLC and detected and quantified by mass spectrometry.

-

Protocol Outline:

-

Hydrolysis: Protein is precipitated from the sample, and then hydrolyzed using strong acid (e.g., 6N HCl).

-

Separation: The hydrolysate is injected into an HPLC system, typically a reverse-phase column, to separate the various amino acids and AGEs.

-

Detection & Quantification: The eluent is directed into a mass spectrometer (e.g., LC-MS/MS), which identifies and quantifies specific AGEs based on their mass-to-charge ratio compared to stable isotope-labeled internal standards.

-

-

-

Skin Autofluorescence: A non-invasive clinical method to estimate the cumulative burden of fluorescent AGEs in the skin.

-

Principle: Certain AGEs are fluorescent. A device illuminates a patch of skin with light of a specific wavelength and measures the intensity of the emitted fluorescent light.

-

Measurement of Nerve Conduction Velocity (NCV) in Rodent Models

NCV is the gold standard for assessing large myelinated nerve fiber function and is a key functional endpoint in preclinical neuropathy studies.

-

Principle: An electrical impulse is used to stimulate a peripheral nerve at two distinct points along its length. The time it takes for the nerve impulse (action potential) to travel between these two points is measured, and the velocity is calculated.

-

Protocol Outline (for rodent sciatic nerve):

-

Anesthesia: The animal (rat or mouse) is anesthetized (e.g., ketamine/xylazine) to prevent movement and discomfort. Body temperature is maintained at 37°C with a warming pad, as nerve temperature significantly affects NCV.

-

Stimulation: Stimulating electrodes are placed percutaneously or exposed surgically to stimulate the sciatic nerve proximally (e.g., at the sciatic notch) and distally (e.g., at the ankle). A supramaximal stimulus is applied to ensure all nerve fibers are activated.

-

Recording: Recording electrodes are placed in a muscle innervated by the nerve (e.g., in the paw) to detect the compound muscle action potential (CMAP).

-

Measurement: The latency (time from stimulus to the onset of the CMAP) is measured for both the proximal and distal stimulation points.

-

Calculation: The distance between the two stimulation points is measured with calipers. The NCV is calculated as: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

-

Conclusion and Future Directions

This compound presents a robust, mechanism-based therapeutic strategy for diabetic neuropathy. By activating transketolase, it addresses the root cause of hyperglycemic damage—the accumulation of toxic glycolytic metabolites—thereby inhibiting the three major pathological pathways simultaneously. This multi-pronged approach distinguishes it from therapies that target more downstream events.

While preclinical data are compelling and short-term clinical trials show significant improvement in neuropathic symptoms, further research is warranted. Long-term, large-scale clinical trials with comprehensive endpoints, including nerve conduction studies and morphometric analysis (e.g., corneal nerve fiber density), are needed to fully establish its disease-modifying effects in patients with type 2 diabetes. Furthermore, exploring the full potential of this compound in other diabetic complications, such as retinopathy and nephropathy, remains a promising avenue for drug development professionals. The continued investigation of this well-tolerated and causally-directed agent is a high priority in the quest to alleviate the burden of diabetic complications.

References

- 1. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound And Glycation - Life Extension [lifeextension.com]

- 4. researchgate.net [researchgate.net]

Benfotiamine's Modulation of Core Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant scientific interest for its potential therapeutic applications, particularly in the context of diabetic complications and other metabolic disorders. Its enhanced bioavailability compared to water-soluble thiamine allows for greater intracellular accumulation of the active coenzyme, thiamine pyrophosphate (TPP). This technical guide provides an in-depth exploration of the core biochemical pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

The primary mechanism of this compound's action is the activation of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[1][2] This activation leads to a redirection of excess glycolytic intermediates, thereby mitigating the damaging effects of hyperglycemia.[1][2] This guide will delve into the intricacies of this central mechanism and its downstream consequences on critical signaling cascades, including the advanced glycation end-products (AGE) formation pathway, the hexosamine pathway, the protein kinase C (PKC) pathway, the protein kinase B (Akt) signaling pathway, and the nuclear factor-kappa B (NF-κB) activation pathway.

Core Mechanism of Action: Transketolase Activation

This compound is dephosphorylated to S-benzoylthiamine, which readily crosses cell membranes. Intracellularly, it is converted to thiamine and then phosphorylated to its active form, TPP. TPP is an essential cofactor for transketolase.[1] In hyperglycemic conditions, there is an increased flux of glucose through glycolysis, leading to an accumulation of the intermediates glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P). This compound-induced activation of transketolase shunts these excess intermediates away from detrimental pathways and into the pentose phosphate pathway.

Quantitative Impact on Transketolase Activity

The administration of this compound has been shown to significantly increase transketolase activity in various cell types. This effect is dose-dependent and crucial for its protective effects.

| Cell Type | Condition | This compound Concentration | Transketolase Activity (nmol/min/mg protein) | Fold Change vs. Control | Reference |

| Bovine Aortic Endothelial Cells | 30 mM Glucose | 0 µM | 12.3 ± 0.3 | 1.0 | |

| 30 mM Glucose | 50 µM | 55.9 ± 2.1 | ~4.5 | ||

| 30 mM Glucose | 100 µM | 48.0 ± 1.6 | ~3.9 | ||

| Rat Retina | Diabetic | - | - | - | |

| Diabetic + this compound | - | Increased | - |

Inhibition of Hyperglycemia-Induced Damage Pathways

By redirecting G3P and F6P, this compound effectively inhibits three major biochemical pathways implicated in hyperglycemic vascular damage.

Advanced Glycation End-products (AGEs) Formation Pathway

High glucose levels drive the non-enzymatic glycation of proteins and lipids, leading to the formation of AGEs. AGEs contribute to diabetic complications by cross-linking proteins, inducing oxidative stress, and activating pro-inflammatory signaling. This compound reduces the availability of G3P, a key precursor for the formation of methylglyoxal, a highly reactive dicarbonyl compound that is a major precursor of AGEs.

Quantitative Data on AGEs Reduction

| Study Type | Condition | This compound Treatment | Analyte | Reduction | Reference |

| In Vitro (Bovine Aortic Endothelial Cells) | 30 mM Glucose | 50 µM | Intracellular AGEs | Prevented 2-fold increase | |

| Clinical Trial (Type 1 Diabetes) | - | 600 mg/day for 28 days | Intracellular Nε-(carboxymethyl)lysine (CML) | 40% | |

| - | 600 mg/day for 28 days | Methylglyoxal-derived AGEs | ~70% | ||

| Clinical Trial (Type 2 Diabetes) | Meal high in AGEs | 1050 mg/day for 3 days | Serum AGEs | Significantly reduced increase |

Hexosamine Pathway

Excess fructose-6-phosphate can be shunted into the hexosamine pathway, leading to an increase in UDP-N-acetylglucosamine (UDP-GlcNAc). Elevated UDP-GlcNAc levels can lead to O-GlcNAcylation of various proteins, altering their function and contributing to insulin resistance and vascular dysfunction. This compound's activation of transketolase reduces the substrate availability for this pathway.

Quantitative Data on Hexosamine Pathway Inhibition

| Cell Type/Tissue | Condition | This compound Treatment | Analyte | Effect | Reference |

| Bovine Aortic Endothelial Cells | 30 mM Glucose | 50 µM | UDP-GlcNAc | Prevented 5.3-fold increase (from 1.56 to 8.32 nmol/mg protein) | |

| Rat Retina | Diabetic | - | UDP-GlcNAc | Prevented 3.3-fold increase (from 1.9 to 6.3 nmol/mg protein) |

Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway

Hyperglycemia can lead to the de novo synthesis of diacylglycerol (DAG) from glyceraldehyde-3-phosphate. DAG is a potent activator of several protein kinase C (PKC) isoforms. The activation of PKC has been implicated in various diabetic complications, including changes in blood flow, basement membrane thickening, and increased vascular permeability. By reducing G3P levels, this compound inhibits the activation of this pathway.

Quantitative Data on PKC Pathway Inhibition

| Cell Type/Tissue | Condition | This compound Treatment | Analyte | Effect | Reference |

| Bovine Aortic Endothelial Cells | 30 mM Glucose | 50 µM | Membrane PKC Activity | Prevented 2.1-fold increase (from 114.76 to 244.70 pmol/min/mg protein) | |

| Rat Retina | Diabetic | - | Membrane PKC Activity | Prevented increase |

Modulation of Key Signaling Pathways

Beyond its direct impact on hyperglycemia-induced damage pathways, this compound also influences other critical intracellular signaling cascades.

Protein Kinase B (Akt) Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and metabolism. Studies have shown that this compound can modulate Akt phosphorylation, which is often dysregulated in diabetic conditions.

Quantitative Data on Akt Phosphorylation

| Tissue/Cell Type | Condition | This compound Treatment | Analyte | Effect | Reference |

| Rat Liver (OLETF rats) | Type 2 Diabetes | 100 mg/kg | p-Akt (S473)/Akt ratio | Significantly increased | |

| Rat Liver (OLETF rats) | Type 2 Diabetes | 200 mg/kg | p-Akt (S473)/Akt ratio | Significantly increased | |

| Diabetic Mouse Ischemic Muscle | Diabetes | - | p-Akt/Akt ratio | Corrected reduction |

NF-κB Activation Pathway

The transcription factor NF-κB is a master regulator of inflammation and is activated by various stimuli, including hyperglycemia and AGEs. This compound has been shown to inhibit the activation of NF-κB, likely through the inhibition of the upstream PKC and AGE pathways.

Quantitative Data on NF-κB Inhibition

| Cell Type/Tissue | Condition | This compound Treatment | Analyte | Effect | Reference |

| Bovine Aortic Endothelial Cells | 30 mM Glucose | 50 µM | NF-κB Activation | Prevented 2.1-fold increase | |

| Rat Retina | Diabetic | - | NF-κB Activation | Prevented increase |

Experimental Protocols

Measurement of Transketolase Activity

The erythrocyte transketolase activity coefficient (ETKAC) assay is a functional test for thiamine status and can be adapted to measure transketolase activity in other cell types.

-

Principle: The assay measures the rate of conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate, which is then measured spectrophotometrically by a coupled enzymatic reaction involving the oxidation of NADH.

-

Sample Preparation: Erythrocytes are isolated from whole blood by centrifugation and washed. The packed red blood cells are lysed by freeze-thawing or with a hypotonic buffer. For cultured cells, cell lysates are prepared by sonication or detergent lysis.

-

Assay Procedure:

-

The lysate is incubated with and without the addition of exogenous TPP.

-

A reaction mixture containing ribose-5-phosphate, xylulose-5-phosphate (or generated in situ from ribose-5-phosphate), and a coupling system of triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH is added.

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

-

-

Calculation: The transketolase activity is calculated from the rate of NADH oxidation and expressed as nmol/min/mg of protein. The ETKAC is the ratio of stimulated activity (with TPP) to basal activity (without TPP).

Quantification of Advanced Glycation End-products (AGEs)

Several methods are available for the quantification of AGEs.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Principle: This method utilizes antibodies specific for different types of AGEs, such as CML or methylglyoxal-derived hydroimidazolone (MG-H1).

-

Procedure: Microtiter plates are coated with an anti-AGE antibody. Samples and standards are added to the wells, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate. A substrate solution is added, and the color development is measured spectrophotometrically. The concentration of AGEs in the sample is determined by comparison to a standard curve.

-

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS):

-

Principle: This is a highly sensitive and specific method for quantifying individual AGEs.

-

Procedure: Protein samples are hydrolyzed to release the AGE-modified amino acids. The hydrolysate is then separated by HPLC, and the specific AGEs are detected and quantified by mass spectrometry.

-

Western Blotting for Phosphorylated Akt (p-Akt)

-

Principle: This technique is used to detect and quantify the levels of phosphorylated Akt relative to total Akt.

-

Procedure:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The band intensities are quantified using densitometry software. The membrane is often stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

-

Principle: EMSA is used to detect the binding of transcription factors, such as NF-κB, to specific DNA sequences.

-

Procedure:

-

Nuclear Extract Preparation: Nuclear proteins are extracted from cells.

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a system appropriate for the non-radioactive label. A "shifted" band indicates the presence of the NF-κB-DNA complex.

-

Mandatory Visualizations

Caption: this compound's core mechanism and downstream effects.

Caption: Western blot workflow for p-Akt analysis.

Conclusion

This compound's multifaceted mechanism of action, centered on the activation of transketolase, provides a robust rationale for its therapeutic potential in conditions characterized by hyperglycemia and metabolic dysregulation. By shunting excess glycolytic intermediates into the pentose phosphate pathway, this compound effectively mitigates the formation of advanced glycation end-products and inhibits the detrimental hexosamine and PKC pathways. Furthermore, its ability to modulate Akt and NF-κB signaling pathways underscores its broader impact on cellular survival and inflammatory responses. This technical guide, with its compilation of quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for the scientific community to further elucidate the therapeutic promise of this compound and to guide the development of novel therapeutic strategies.

References

- 1. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Benfotiamine in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant scientific interest due to its enhanced bioavailability and therapeutic potential, particularly in the context of diabetic complications and other metabolic disorders.[1][2] Its mechanism of action at the cellular level is multifaceted, primarily revolving around its ability to augment the activity of the enzyme transketolase, a critical component of the pentose phosphate pathway (PPP).[3][4] This guide provides a comprehensive overview of the molecular targets of this compound in various cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Transketolase Activation

This compound's primary molecular target is the enzyme transketolase.[3] Upon cellular uptake, this compound is converted to thiamine pyrophosphate (TPP), the active coenzyme for transketolase. By increasing intracellular TPP levels, this compound enhances transketolase activity, which in turn shunts excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, into the pentose phosphate pathway. This redirection has profound downstream effects, mitigating cellular damage induced by hyperglycemia.

Quantitative Effects on Transketolase Activity

The following table summarizes the dose-dependent effect of this compound on transketolase activity in cultured bovine aortic endothelial cells.

| This compound Concentration | Transketolase Activity (nmol/min/mg protein) | Fold Increase vs. 30 mM Glucose |

| 30 mM Glucose (Control) | 12.3 ± 0.3 | 1.0 |

| 30 mM Glucose + 50 µM this compound | 55.9 ± 2.1 | ~4.5 |

| 30 mM Glucose + 100 µM this compound | 48.0 ± 1.6 | ~3.9 |

| Data adapted from Hammes et al. (2003). |

Inhibition of Hyperglycemia-Induced Damage Pathways

The activation of transketolase by this compound leads to the simultaneous inhibition of three major biochemical pathways implicated in hyperglycemic vascular damage.

Advanced Glycation End-products (AGEs) Formation Pathway

High glucose levels lead to the non-enzymatic glycation of proteins and lipids, forming AGEs, which contribute to diabetic complications. This compound significantly reduces the formation of intracellular AGEs.

Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway

Hyperglycemia increases the de novo synthesis of diacylglycerol, which activates Protein Kinase C, a family of enzymes involved in various signaling cascades that can lead to vascular dysfunction.

Hexosamine Biosynthesis Pathway (HBP)

By diverting fructose-6-phosphate into the pentose phosphate pathway, this compound reduces the flux through the hexosamine biosynthesis pathway, which can lead to insulin resistance and endothelial dysfunction when overactivated.

Quantitative Data on Inhibition of Damage Pathways

| Pathway/Marker | Cellular Model | Treatment Condition | Result | Reference |

| AGEs (CML) | Human Umbilical Vein Endothelial Cells | High Glucose (28 mM) | 159.7% of control | |

| High Glucose + 150 µM this compound | Reduced to 135.6% of control | |||

| AGEs (CML) | Red Blood Cells (Type 1 Diabetics) | 600 mg/day this compound (28 days) | 40% decrease in CML | |

| AGEs (Methylglyoxal-derived) | Red Blood Cells (Type 1 Diabetics) | 600 mg/day this compound (28 days) | ~70% decrease | |

| PKC Activity | Bovine Aortic Endothelial Cells | High Glucose (30 mM) | Increased from 114.76 to 286.9 pmol/min/mg protein | |

| High Glucose + 50 µM this compound | Reduced to 91.48 pmol/min/mg protein | |||

| Hexosamine Pathway (UDP-GlcNAc) | Bovine Aortic Endothelial Cells | 5 mM Glucose | 1.56 nmol/mg protein | |

| 30 mM Glucose | 8.32 nmol/mg protein | |||

| 30 mM Glucose + this compound | Reduced levels |

Modulation of Inflammatory and Oxidative Stress Pathways

Beyond its effects on glucose metabolism, this compound also modulates key signaling pathways involved in inflammation and oxidative stress.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a crucial transcription factor that regulates inflammatory responses. This compound has been shown to inhibit its activation.

Nrf2/ARE Signaling Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a primary regulator of cellular antioxidant defenses.

Akt/FoxO Signaling Pathway

This compound has been shown to counteract the negative effects of high glucose on the Akt/Forkhead box protein O1 (FoxO1) signaling pathway, which is critical for cell survival and differentiation.

Arachidonic Acid Pathway

In macrophages, this compound can regulate the metabolism of arachidonic acid by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory lipid mediators.

Quantitative Data on Inflammatory and Oxidative Stress Pathways

| Pathway/Marker | Cellular Model | Treatment Condition | Result | Reference |

| NF-κB Activation | Bovine Aortic Endothelial Cells | 30 mM Glucose | 2.1-fold increase | |

| 30 mM Glucose + 50 µM this compound | Activation completely prevented | |||

| Nrf2 Target Gene Expression | P301S TG Mice Brain | This compound Treatment | Significant increase in Nrf2/ARE-dependent genes | |

| Akt Phosphorylation | Endothelial Progenitor Cells | High Glucose | Impaired Akt phosphorylation | |

| High Glucose + this compound | Restored Akt phosphorylation | |||

| FoxO1 Nuclear Accumulation | Endothelial Progenitor Cells | High Glucose | Increased nuclear FoxO1 | |

| High Glucose + this compound | Reduced nuclear FoxO1 | |||

| LPS-induced Macrophage Death | RAW 264.7 Macrophages | LPS | Increased cell death | |

| LPS + this compound | ~70% prevention of cell death |

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound's core mechanism via transketolase activation.

Caption: Inhibition of the NF-κB inflammatory pathway.

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.

Transketolase Activity Assay

This assay measures the activity of transketolase in cell lysates, often by monitoring the consumption of a substrate or the formation of a product.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Reaction buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 0.1 mM thiamine pyrophosphate (TPP)

-

Substrate solution: 10 mM ribose-5-phosphate, 10 mM xylulose-5-phosphate

-

Coupling enzyme mixture: 0.2 mM NADH, 10 units/mL triosephosphate isomerase, 1 unit/mL glycerol-3-phosphate dehydrogenase

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control.

-

Wash cells with ice-cold PBS and lyse using the cell lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add 20-50 µg of protein lysate to each well.

-

Add the reaction buffer to each well.

-

Initiate the reaction by adding the substrate solution and the coupling enzyme mixture.

-

Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the transketolase activity.

-

Calculate the specific activity as nmol/min/mg of protein.

Measurement of Advanced Glycation End-products (AGEs) by ELISA

This competitive ELISA is used to quantify the levels of specific AGEs, such as carboxymethyl-lysine (CML), in cell lysates or culture medium.

Materials:

-

AGE-coated 96-well plates (e.g., CML-BSA coated)

-

Cell lysates or samples

-

AGE standards (e.g., CML-BSA)

-

Primary antibody specific to the AGE of interest (e.g., anti-CML antibody)

-

HRP-conjugated secondary antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Prepare serial dilutions of the AGE standard.

-

Add standards and samples to the AGE-coated wells.

-

Add the primary anti-AGE antibody to each well and incubate. During this step, free AGEs in the sample/standard compete with the coated AGEs for antibody binding.

-

Wash the plate to remove unbound antibodies and antigens.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate again.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm. The absorbance is inversely proportional to the concentration of AGEs in the sample.

-

Generate a standard curve and determine the concentration of AGEs in the samples.

Western Blotting for Signaling Proteins (e.g., Nrf2, p-Akt, FoxO1)

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-FoxO1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates as described for the transketolase assay.

-

Determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound exerts its cellular effects through a primary interaction with transketolase, leading to a cascade of downstream events that collectively mitigate the pathogenic consequences of hyperglycemia and oxidative stress. Its ability to simultaneously inhibit multiple damage pathways, including AGE formation, PKC activation, and the hexosamine pathway, underscores its therapeutic potential. Furthermore, the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB and Nrf2, highlights a broader mechanism of cytoprotection. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the molecular pharmacology of this compound and related compounds. Further research into the nuanced interactions of this compound with these and other cellular targets will continue to elucidate its full therapeutic utility.

References

- 1. Standardizing the immunological measurement of advanced glycation endproducts using normal human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cloud-clone.com [cloud-clone.com]

The Neuroprotective Properties of Benfotiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising neuroprotective agent with therapeutic potential in a range of neurodegenerative and neurological disorders. Its enhanced bioavailability compared to thiamine allows for greater penetration of the central nervous system, where it exerts its effects through multiple mechanisms. This technical guide provides an in-depth overview of the core neuroprotective actions of this compound, detailing its impact on key signaling pathways, summarizing quantitative preclinical and clinical data, and providing detailed experimental protocols for the investigation of its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound and its therapeutic applications.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects are multifaceted, primarily revolving around its ability to mitigate cellular damage induced by hyperglycemia, oxidative stress, and inflammation. The core mechanisms include:

-

Activation of the Transketolase Pathway: this compound is a potent activator of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[1] By enhancing transketolase activity, this compound helps to shunt excess glucose metabolites away from pathways that generate harmful advanced glycation end products (AGEs).[1] This is particularly relevant in hyperglycemic conditions, such as diabetes, where the accumulation of AGEs contributes to neuronal damage.[1][2]

-

Inhibition of Advanced Glycation End Products (AGEs) Formation: AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of sugars with proteins and lipids.[2] They contribute to neuroinflammation and oxidative stress. This compound's activation of transketolase reduces the substrate pool for AGE formation, thereby mitigating their detrimental effects.

-

Reduction of Oxidative Stress: this compound has been shown to possess direct and indirect antioxidant properties. It can reduce the production of reactive oxygen species (ROS) and enhance the cellular antioxidant defense system. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.

-

Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties by modulating various inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Modulation of Glycogen Synthase Kinase-3β (GSK-3β) Activity: GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, where it is involved in tau hyperphosphorylation and amyloid-beta (Aβ) production. This compound has been shown to inhibit GSK-3β activity, suggesting a direct role in mitigating Alzheimer's-related pathology.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize key quantitative data from preclinical and clinical studies investigating the neuroprotective effects of this compound.

Table 1: Preclinical Studies in Animal Models of Neurodegeneration

| Study Focus | Animal Model | This compound Dosage | Key Quantitative Findings | Reference |

| Alzheimer's Disease | APP/PS1 Transgenic Mice | 50, 100, 200 mg/kg/day (8 weeks) | Dose-dependent reduction in amyloid plaque number (p < 0.01 for all doses). Significant reduction in phosphorylated tau-positive cells (p < 0.01 for all doses). | |

| Alzheimer's Disease | APP/PS1 Transgenic Mice | 100, 200 mg/kg/day | Significant increase in the ratio of phospho-GSK-3α (Ser21)/GSK-3α and phospho-GSK-3β (Ser9)/GSK-3β (p < 0.05 for 100 mg/kg, p < 0.01 for 200 mg/kg). Significant decrease in total GSK-3, GSK-3α, and GSK-3β enzyme activity (p < 0.01 for 200 mg/kg). | |

| Tauopathy | P301S Transgenic Mice | Chronic dietary treatment | Significant increase in lifespan. Marked decrease in AT8 immunoreactivity (phosphorylated tau). | |

| Noise-Induced Neurotoxicity | Mice | 200 mg/kg | Significant reduction in malondialdehyde (MDA) levels by 33.9% compared to the noise-exposed group (p < 0.01). Significant decrease in immobility time in the forced swimming test by 52.9% (p < 0.001). |

Table 2: Clinical Studies in Human Subjects

| Study Focus | Patient Population | This compound Dosage | Key Quantitative Findings | Reference |

| Early Alzheimer's Disease (Pilot Trial) | Mild Cognitive Impairment or Mild AD | 600 mg/day (12 months) | 43% less decline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo (p = 0.071). 161-fold mean increase in blood thiamine levels. | |

| Diabetic Polyneuropathy (BENDIP Study) | Type 1 or 2 Diabetes with Polyneuropathy | 300 mg/day and 600 mg/day (6 weeks) | Significant improvement in the Neuropathy Symptom Score (NSS) in the per-protocol population (p = 0.033). | |

| Diabetic Polyneuropathy (BEDIP Study) | Type 1 or 2 Diabetes with Polyneuropathy | 400 mg/day (3 weeks) | Statistically significant improvement in the neuropathy score compared to placebo (p = 0.0287). Significant decrease in pain (p = 0.0414). |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective properties of this compound.

In Vivo Administration of this compound in Mouse Models

Objective: To administer this compound to mouse models of neurodegenerative diseases.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose, sesame oil, or drinking water)

-

Oral gavage needles

-

Animal balance

Protocol:

-

Preparation of this compound Suspension:

-

Weigh the required amount of this compound powder based on the desired dosage (e.g., 100 mg/kg).

-

Suspend the powder in the chosen vehicle. For oral gavage, a common concentration is 10-20 mg/mL.

-

Ensure the suspension is homogenous by vortexing or sonicating before each administration. For administration in drinking water, dissolve the appropriate amount in the daily water volume.

-

-

Animal Dosing:

-

Weigh each mouse to determine the exact volume of the this compound suspension to be administered.

-

For oral gavage, gently restrain the mouse and insert the gavage needle into the esophagus. Slowly administer the calculated volume.

-

For administration in drinking water, replace the regular water bottle with the this compound-containing water bottle. Monitor daily water consumption.

-

-

Treatment Schedule:

-

Administer this compound daily for the duration of the study (e.g., 8 weeks).

-

A control group should receive the vehicle only.

-

Assessment of Cognitive Function: Morris Water Maze

Objective: To assess spatial learning and memory in mouse models.

Materials:

-

Circular water tank (1.2-1.5 m in diameter)

-

Submerged platform

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system and software

Protocol:

-

Acquisition Phase (4-5 days):

-

Fill the tank with water and add the opacifier. Place the hidden platform in one quadrant.

-

Release each mouse into the water facing the tank wall from one of four starting positions.

-

Allow the mouse to swim and find the platform for a maximum of 60-90 seconds.

-

If the mouse fails to find the platform, gently guide it to the platform and allow it to remain there for 15-30 seconds.

-

Conduct 4 trials per day for each mouse.

-

Record the escape latency (time to find the platform) and path length using the video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the tank.

-

Place the mouse in the tank and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

Quantification of Amyloid-β Plaques via Immunohistochemistry

Objective: To visualize and quantify amyloid-β plaques in brain tissue.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Primary antibody against Aβ (e.g., 6E10)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope with a digital camera and image analysis software (e.g., ImageJ)

Protocol:

-

Tissue Preparation:

-

Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.

-

-

Antigen Retrieval:

-

Incubate sections in 70% formic acid for 10-20 minutes at room temperature.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% H2O2 in methanol.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate with the primary anti-Aβ antibody overnight at 4°C.

-

Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Incubate with the ABC reagent for 1 hour at room temperature.

-

Develop the signal with the DAB substrate.

-

Counterstain with hematoxylin (optional).

-

-

Image Acquisition and Analysis:

-

Capture images of stained sections using a microscope.

-

Use image analysis software to quantify the plaque burden by measuring the percentage of the total area occupied by Aβ plaques.

-

Measurement of Oxidative Stress Markers (Malondialdehyde - MDA)

Objective: To quantify lipid peroxidation in brain tissue.

Materials:

-

Brain tissue homogenate

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Spectrophotometer or microplate reader

Protocol:

-

Sample Preparation:

-

Homogenize brain tissue in ice-cold buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

-

TBARS Assay:

-

Add TCA to the supernatant to precipitate proteins.

-

Centrifuge and collect the protein-free supernatant.

-

Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

-

Quantification:

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

-

Results are typically expressed as nmol of MDA per mg of protein.

-

Nrf2/ARE Pathway Activation Assay

Objective: To determine if this compound activates the Nrf2/ARE signaling pathway.

Materials:

-

Cell line (e.g., HepG2) stably transfected with an ARE-luciferase reporter construct

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Treatment:

-

Seed the ARE-luciferase reporter cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Include a vehicle control and a positive control (e.g., sulforaphane).

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity by dividing the luminescence values of the this compound-treated cells by the values of the vehicle-treated cells.

-

GSK-3β Activity Assay

Objective: To measure the enzymatic activity of GSK-3β in brain tissue.

Materials:

-

Brain tissue lysate

-

GSK-3β immunoprecipitation antibody

-

Protein A/G agarose beads

-

GSK-3β substrate peptide

-

[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)

-

Scintillation counter or luminometer

Protocol:

-

Immunoprecipitation of GSK-3β:

-

Incubate brain tissue lysate with an anti-GSK-3β antibody.

-

Add protein A/G agarose beads to pull down the antibody-GSK-3β complex.

-

Wash the beads to remove non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing the GSK-3β substrate peptide and either [γ-³²P]ATP or cold ATP (for non-radioactive assays).

-

Incubate at 30°C for 20-30 minutes.

-

-

Detection of Substrate Phosphorylation:

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the neuroprotective effects of this compound.

This compound Metabolism and Transketolase Activation

Caption: Metabolic conversion of this compound and activation of transketolase.

Nrf2/ARE Signaling Pathway Activation by this compound

References

Benfotiamine's Impact on Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a pivotal pathological mechanism in a myriad of diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease. Benfotiamine (S-benzoylthiamine O-monophosphate), a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a potent therapeutic agent with significant antioxidant properties.[1][2] Its enhanced bioavailability compared to water-soluble thiamine allows for greater penetration into cells, where it modulates key metabolic and signaling pathways to counteract oxidative damage.[3][4] This technical guide provides an in-depth analysis of this compound's mechanisms of action against oxidative stress, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanism: Activation of the Pentose Phosphate Pathway (PPP)

The primary mechanism of this compound's action is the potentiation of the Pentose Phosphate Pathway (PPP) through the activation of the enzyme transketolase.[3] this compound is converted intracellularly to thiamine diphosphate (TDP), the active coenzyme for transketolase. By enhancing transketolase activity, this compound diverts excess glycolytic intermediates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P), away from pathways that generate harmful byproducts. This redirection into the PPP has two major antioxidant consequences:

-

Reduction of Harmful Precursors : It decreases the substrate pool for the formation of Advanced Glycation End-products (AGEs) and the activation of the protein kinase C (PKC) pathway.

-

Generation of NADPH : The PPP is the primary source of cellular NADPH (nicotinamide adenine dinucleotide phosphate), which is essential for regenerating the master antioxidant, glutathione (GSH), from its oxidized state (GSSG).

Caption: this compound activates Transketolase, redirecting metabolites to the PPP.

Attenuation of Advanced Glycation End-products (AGEs)

AGEs are proteins or lipids that become glycated after exposure to sugars and are implicated in diabetic complications and aging. They contribute to oxidative stress by generating ROS and activating pro-inflammatory pathways via their receptor (RAGE). This compound effectively inhibits the synthesis of AGEs by reducing the availability of their precursors, methylglyoxal (MG), GA3P, and F6P.

Caption: this compound inhibits the formation of AGEs by reducing their precursors.

Quantitative Data: Impact on AGEs and Endothelial Function

| Parameter | Model System | Treatment Protocol | Observed Effect | Citation |

| AGEs | Serum from Type 2 Diabetic Patients | 1,050 mg/day this compound for 3 days | Significantly reduced serum AGEs post-meal. | |

| Methylglyoxal (MG) | Serum from Type 2 Diabetic Patients | 1,050 mg/day this compound for 3 days | Prevented the post-meal increase in circulating MG levels. | |

| Flow-Mediated Dilatation (FMD) | Type 2 Diabetic Patients | 1,050 mg/day this compound for 3 days | Completely prevented a 35.1% impairment in FMD after a high-AGE meal. | |

| Reactive Hyperemia | Type 2 Diabetic Patients | 1,050 mg/day this compound for 3 days | Completely prevented a 60.0% decrease in reactive hyperemia after a high-AGE meal. | |

| Cognitive Decline (CDR Score) | Mild AD Patients | 300 mg/day for 18 months | 77% less worsening in CDR score compared to placebo. | |

| Blood AGEs | Mild AD Patients | 300 mg/day for 18 months | Significantly prevented the increase in blood AGEs (p=0.044). |

Modulation of Pro-Oxidant and Antioxidant Signaling Pathways

This compound exerts significant control over key signaling cascades that regulate inflammation and the cellular antioxidant response.

Inhibition of NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that, when activated by oxidative stress, promotes the expression of pro-inflammatory and pro-oxidant genes, including NADPH oxidase. This compound has been shown to inhibit the activation of NF-κB, thereby reducing downstream inflammatory and oxidative damage. This inhibition is partly achieved by preventing the activation of Protein Kinase C (PKC), an upstream activator of NF-κB.

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Activation of the Nrf2/ARE Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is bound to Keap1, which targets it for degradation. Oxidative stress or activators like this compound disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including antioxidant enzymes (e.g., HO-1, NQO1) and enzymes for glutathione synthesis (e.g., GCLM). Studies show that this compound and its metabolites, but not thiamine, can bind to Keap1 with high affinity, triggering the Nrf2/ARE pathway.

Caption: this compound activates the Nrf2 antioxidant response pathway.

Quantitative Data: Gene Expression

| Gene | Model System | Treatment | Observed Effect | Citation |

| NOX4 | Human Myotubes (Hyperglycemic) | 200 µM this compound | -3.1 Fold Change (Downregulation) | |

| NOX4 | Human Myotubes (Normoglycemic) | 200 µM this compound | -2.6 Fold Change (Downregulation) | |

| HO-1, NQO1, GCLM, GSR | Wild-Type Mouse Embryonic Fibroblasts | 100 µM this compound | Significant induction of transcription. | |

| HO-1, NQO1, GCLM, GSR | Nrf2 Knock-out Fibroblasts | 100 µM this compound | No effect, demonstrating Nrf2 dependency. | |

| SOD2, CAT | LPS-stimulated BV-2 Microglia | 50-250 µM this compound | Significant increase in protein expression. |

Direct Modulation of Oxidative Stress Markers

Beyond pathway regulation, this compound directly impacts the machinery and markers of oxidative stress.

Inhibition of NADPH Oxidase (NOX)

NADPH oxidases are a family of enzymes dedicated to producing ROS. NOX4, in particular, is implicated in diabetic complications. This compound has been shown to be a specific inhibitor of NADPH oxidase, not only reducing its activity but also downregulating its expression. This leads to a direct reduction in superoxide radical production.

Quantitative Data: Oxidative Stress Markers

| Parameter | Model System | Treatment Protocol | Observed Effect | Citation |

| NADPH Oxidase Activity | Rat Myocardium (Isoproterenol-induced) | This compound pre- and post-treatment | Normalization and complete protection against increased activity. | |

| Glucose Oxidation | Human Myotubes (Hyperglycemic) | 200 µM this compound for 4 days | 70% increase in glucose oxidation. | |

| Superoxide Anion (O₂⁻) | LPS-stimulated BV-2 Microglia | 50-250 µM this compound | Significant decrease in production. | |

| Nitric Oxide (NO) | LPS-stimulated BV-2 Microglia | 50-250 µM this compound | Significant decrease in production. | |

| Malondialdehyde (MDA) | Noise-exposed Rat Brain | 200 mg/kg this compound | 33.9% reduction in MDA levels compared to noise-only group. | |

| Glutathione (GSH) | Noise-exposed Rat Brain | 200 mg/kg this compound | 21.2% increase in GSH levels compared to noise-only group. | |

| Thiobarbituric Acid Reacting Substances (TBARS) | Serum from Nicotine-treated Rats | 70 mg/kg/day this compound | Markedly prevented the increase in serum TBARS. |

Experimental Methodologies

This section details the protocols for key experiments cited in this guide.

Cell Culture and Gene Expression Analysis

-

Workflow Diagram

Caption: Workflow for analyzing gene expression in cultured cells.

-

Cell Lines : Differentiated human skeletal muscle cells (myotubes) established from lean, healthy volunteers.

-

Culture Conditions : Cells were incubated for 4 days under normal glucose (NG, 5.5 mM) or hyperglycemic (HG, 20 mM) conditions.

-

Treatment : Myotubes were treated with this compound (e.g., 100 µM and 200 µM) for the 4-day incubation period.

-

Analysis : Gene expression was measured using real-time polymerase chain reaction (qPCR) and microarray technology to determine fold changes in target genes like NOX4.

In Vitro Oxidative Stress and DNA Damage Assays

-

Cell Lines : Three different kidney cell lines were used.

-

Inducers : Oxidative stress was induced by various agents, including the mutagen 4-nitroquinoline-1-oxide (NQO), the uremic toxin indoxyl sulfate, and the peptide hormone angiotensin II.

-

Oxidative Stress Detection : Measured by flow cytometry.

-

Antioxidant Capacity Measurement : Assessed using the ferric reducing ability of plasma (FRAP) assay.

-

Genomic Damage Assessment : Two endpoints were used: the comet assay and the micronucleus test to evaluate DNA damage.

Human Clinical Trial for Endothelial Dysfunction

-

Study Population : 13 individuals with type 2 diabetes.

-

Protocol : A crossover design where participants were given a heat-processed test meal with a high AGE content (HAGE meal) on two occasions: once at baseline and once after a 3-day therapy with this compound (1,050 mg/day).

-

Endpoints Measured :

-

Macrovascular Function : Flow-mediated dilatation (FMD) of the brachial artery.

-

Microvascular Function : Reactive hyperemia.

-

Serum Markers : Measured at baseline and 2, 4, and 6 hours post-meal. Markers included E-selectin, VCAM-1 (endothelial dysfunction), oxidative stress markers, AGEs, and methylglyoxal (MG).

-

Implications for Drug Development and Future Directions

This compound's multifaceted mechanism of action makes it a compelling candidate for therapeutic development. Its ability to simultaneously inhibit three major pathways of hyperglycemic damage (AGE, PKC, and hexosamine pathways) while also activating the Nrf2-dependent antioxidant response provides a robust defense against oxidative stress.

Key takeaways for drug development professionals:

-

Pleiotropic Effects : this compound is not a single-target drug. Its efficacy stems from its ability to modulate a network of interconnected metabolic and signaling pathways. This suggests its potential utility in complex, multifactorial diseases driven by oxidative stress.

-

Safety Profile : Human studies have demonstrated that this compound is safe and well-tolerated, even at high doses.

-

Therapeutic Potential : The evidence strongly supports its use in preventing diabetic complications. Furthermore, its neuroprotective effects and ability to activate Nrf2 make it a promising agent for neurodegenerative diseases like Alzheimer's and Parkinson's, with clinical trials underway.

Future research should focus on elucidating the specific molecular interactions between this compound's metabolites and their targets (like Keap1), optimizing dosing strategies for different pathologies, and exploring the development of novel analogs with even greater potency and target specificity.

References

Benfotiamine: A Comprehensive Technical Guide on its Chemical Structure and Properties

Introduction: Benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1), has garnered significant attention in the scientific and medical communities for its enhanced bioavailability and therapeutic potential, particularly in the management of diabetic complications.[1][2] Developed in Japan in the late 1950s, its lipophilic nature allows for superior absorption and penetration into tissues compared to its water-soluble counterpart, thiamine.[1][3][4] This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is chemically known as S-benzoylthiamine O-monophosphate. It is a thioester and a synthetic analogue of thiamine, created through the acylative cleavage of the thiazole ring and O-phosphorylation. This modification results in a lipid-soluble compound that can more readily diffuse across cellular membranes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate |

| CAS Number | 22457-89-2 |

| Molecular Formula | C₁₉H₂₃N₄O₆PS |

| SMILES | CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C |

| InChI | InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- |

| InChIKey | BTNNPSLJPBRMLZ-LGMDPLHJSA-N |

Physicochemical Properties

The physical and chemical characteristics of this compound contribute significantly to its pharmacokinetic profile. Its lipid-soluble nature is a key differentiator from thiamine hydrochloride.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molar Mass | 466.45 g/mol |

| Appearance | White to Off-White Crystalline Solid |

| Melting Point | 165 °C |

| Boiling Point (Predicted) | 745.1 ± 70.0 °C |

| Density (Predicted) | 1.444 ± 0.06 g/cm³ |

| pKa (Predicted) | 1.84 ± 0.10 |

| Solubility | - DMSO: Slightly soluble (~50 mg/mL with sonication) - Aqueous Acid: Slightly soluble - 0.1M Ammonium Hydroxide: ~1 mg/mL - Water: Very low solubility (0.67 mg/mL with sonication) |

| UV/Vis (λmax) | 243 nm |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound acts as a prodrug for thiamine, exhibiting a superior pharmacokinetic profile.

-

Absorption: As a lipid-soluble compound, this compound is absorbed from the gut via passive diffusion. It is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases in the intestinal mucosa. This enhanced absorption mechanism leads to significantly higher plasma thiamine levels compared to equivalent doses of water-soluble thiamine salts. Studies have shown that the bioavailability of thiamine from this compound can be approximately 3.6 to 5 times higher than that of thiamine hydrochloride.

-

Distribution: Its lipophilicity allows for better transport across cellular membranes, resulting in higher concentrations of thiamine in tissues such as the brain, liver, kidneys, and muscles.

-

Metabolism: After absorption, S-benzoylthiamine is hydrolyzed by thioesterases, primarily in the liver, to release thiamine. This thiamine is then converted into its biologically active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase. The transformation process of this compound to thiamine also produces hippuric acid, which is excreted in the urine.

-

Excretion: Metabolites, including hippuric acid, are eliminated via the kidneys. No accumulation of hippuric acid has been observed after multiple doses of this compound.

Table 3: Comparative Pharmacokinetic Parameters (this compound vs. Thiamine HCl)

| Parameter | This compound | Thiamine Hydrochloride |

| Bioavailability | ~3.6 times higher | Baseline |

| Maximum Plasma Thiamine Levels | ~5 times higher | Baseline |

| Absorption Mechanism | Passive Diffusion (Lipid-Soluble) | Carrier-Mediated Transport (Water-Soluble) |

| Resulting Thiamine Bioavailability in Plasma | 1147.3 ± 490.3% | 100% (Reference) |

| Resulting TDP in Erythrocytes | 195.8 ± 33.8% | 100% (Reference) |

Pharmacodynamics and Mechanism of Action

The primary therapeutic effects of this compound stem from its ability to increase intracellular levels of thiamine pyrophosphate (TPP), a critical coenzyme for several key enzymes in glucose metabolism. By boosting TPP levels, this compound enhances the activity of the enzyme transketolase, a crucial component of the pentose phosphate pathway (PPP).

This activation of transketolase redirects excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P), away from damaging metabolic pathways and into the PPP. Consequently, this compound effectively inhibits four major pathways implicated in hyperglycemic vascular damage:

-

The Hexosamine Pathway

-

The Advanced Glycation End Product (AGE) Formation Pathway

-

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway

-

The Polyol Pathway

By mitigating the accumulation of harmful metabolic byproducts and reducing the formation of AGEs, this compound helps to decrease oxidative stress and protect cells from glucose-induced damage. Further research suggests this compound may also modulate other signaling pathways, including nuclear factor-κB (NF-κB) and the PI3K/Akt pathway.

Caption: Mechanism of action for this compound in mitigating hyperglycemic damage.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from thiamine (Vitamin B1). The following protocol is a generalized representation based on common methods described in patent literature.

Step 1: Phosphorylation of Thiamine to Thiamine Monophosphate

-

Reagent Preparation: Phosphorus oxychloride is added to water under ice-bath conditions (0-5 °C) and stirred to create the phosphating reagent.

-

Phosphorylation Reaction: Thiamine is added in batches to the phosphating reagent. The mixture is then heated (e.g., to 50-70 °C) and stirred for a set duration (e.g., 2 hours) to facilitate the phosphorylation, yielding a thiamine monophosphate solution.

-

Work-up (Method A - Polyphosphoric Acid): Alternatively, polyphosphoric acid can be used as the reagent, reacting with thiamine at elevated temperatures (80-100 °C). The reaction is quenched with water, followed by extraction and precipitation with an organic solvent (e.g., ethanol) to isolate the crude thiamine monophosphate.

Step 2: Ring Opening and Benzoylation to form this compound

-

pH Adjustment: The resulting thiamine monophosphate solution is cooled, and its pH is adjusted to alkaline (pH 8-12) using a base such as sodium hydroxide (NaOH) solution.

-

Benzoylation: Benzoyl chloride is added to the solution while maintaining a low temperature (0-5 °C). The reaction proceeds with stirring for 1-3 hours, during which the thiazole ring opens and benzoylation occurs.

-

Precipitation and Isolation: After the reaction is complete, the pH of the solution is adjusted to acidic (pH 3.5-4.0) with an acid like hydrochloric acid (HCl). This causes the this compound product to precipitate as a white solid.

-

Purification: The solid is isolated via filtration, washed, and dried to yield the final this compound product.

Caption: A generalized workflow for the chemical synthesis of this compound.

In Vitro Analysis of this compound's Effect on High-Glucose-Induced Endothelial Cell Damage

This protocol outlines a common experimental approach to investigate the protective effects of this compound against hyperglycemia-induced cellular damage.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial growth medium under normal glucose conditions (e.g., 5 mM glucose).

-

Experimental Groups: Cells are divided into several groups:

-

Control (Normal Glucose: 5 mM)

-

High Glucose (e.g., 30 mM)

-

High Glucose + this compound (at various concentrations, e.g., 50-100 μM)

-

High Glucose + Thiamine (equimolar concentrations to this compound for comparison)

-

-

Treatment: Cells are incubated for a specified period (e.g., 48-72 hours) in media corresponding to their assigned group.

-